2-Ethyl-4-phenyl-1,3-dioxolane

Description

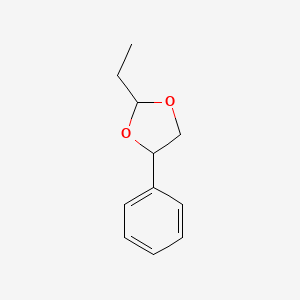

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-ethyl-4-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

YKGKRDIKDNYZNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 4 Phenyl 1,3 Dioxolane and Analogous 1,3 Dioxolanes

Classical and Contemporary Approaches to 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is a cornerstone of protecting group chemistry in organic synthesis, valued for its stability under neutral to basic conditions and its susceptibility to cleavage under acidic conditions.

The most prevalent method for synthesizing 1,3-dioxolanes is the direct acid-catalyzed condensation of an aldehyde or a ketone with a 1,2-diol. nist.gov This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the acetal (B89532) product.

The foundational reaction for the synthesis of 1,3-dioxolanes involves the condensation of ethylene (B1197577) glycol with various aldehydes and ketones. orgsyn.org This reaction serves as a model for the synthesis of more complex substituted dioxolanes. The reaction mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by one of the hydroxyl groups of ethylene glycol, followed by intramolecular cyclization and elimination of water, yields the 1,3-dioxolane ring. For the synthesis of 2-Ethyl-4-phenyl-1,3-dioxolane, 1-phenyl-1,2-ethanediol (B126754) would be used in place of ethylene glycol, reacting with propanal. A patent for the synthesis of the closely related 2-methyl-4-phenyl-1,3-dioxolane (B8692464) describes the reaction of 1-phenyl-1,2-ethanediol with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of p-toluenesulfonic acid. researchgate.net

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dioxolanes, each with distinct characteristics and applications. nist.gov

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins, are commonly employed. nist.govnih.gov They function by donating a proton to the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack by the diol. Brønsted acid catalysis is a well-established and cost-effective method. For instance, the synthesis of various 1,3-dioxolanes has been successfully achieved using catalysts like p-toluenesulfonic acid and Montmorillonite K10, a solid acid catalyst. google.com

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), catalyze the reaction by accepting an electron pair from the carbonyl oxygen. This coordination also increases the electrophilicity of the carbonyl carbon. Lewis acid catalysis can sometimes offer advantages in terms of milder reaction conditions and higher selectivity, particularly for sensitive substrates. For example, iron(III) chloride has been used for the conversion of epoxides to acetonides. chemicalbook.com

The choice between a Brønsted and a Lewis acid catalyst often depends on the specific substrates, desired reaction conditions, and compatibility with other functional groups present in the molecules.

| Catalyst Type | Examples | Mechanism of Action | Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Amberlyst 15 | Protonates the carbonyl oxygen | Cost-effective, readily available, well-established procedures |

| Lewis Acid | Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), TMSOTf | Coordinates to the carbonyl oxygen | Milder conditions, high selectivity for certain substrates |

The acid-catalyzed formation of 1,3-dioxolanes is a reversible process, with the formation of water as a byproduct. nist.gov To achieve high yields of the desired acetal, it is crucial to remove this water from the reaction mixture, thereby shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.

One of the most common methods for water removal is the use of a Dean-Stark apparatus . nist.gov This piece of glassware is used in conjunction with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609). The azeotrope boils and the vapor enters the Dean-Stark trap, where it condenses. The denser water separates and is collected in the trap, while the solvent overflows and returns to the reaction flask. This continuous removal of water drives the reaction to completion. A general procedure for the synthesis of 1,3-dioxolanes involves refluxing a mixture of the aldehyde, diol, and an acid catalyst in toluene with a Dean-Stark apparatus. google.com

Another effective method for water removal is the use of dehydrating agents or chemical methods . Orthoesters, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), can be added to the reaction mixture. google.com These compounds react with the water formed during the reaction to produce an alcohol and an ester, effectively sequestering the water. This method is particularly useful when the use of a Dean-Stark apparatus is not practical.

The general principles of acid-catalyzed condensation and water removal are applied to the synthesis of specifically substituted dioxolanes.

A direct analogue of the target compound, 2-Ethyl-4-methyl-1,3-dioxolane (B3021168), is synthesized from the reaction of propanal and propylene (B89431) glycol (1,2-propanediol). This reaction exemplifies the straightforward nature of this synthetic approach.

Catalytic Strategies in Dioxolane Construction

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,3-dioxolanes. Various catalytic systems have been developed to promote the reaction between epoxides and carbonyl compounds, as well as the acetalization of diols.

Zeolite-encapsulated metal complexes have emerged as robust heterogeneous catalysts for the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742) from styrene (B11656) oxide and acetone (B3395972). researchgate.net These "ship-in-a-bottle" catalysts, where the metal complex is physically entrapped within the zeolite cages, offer advantages such as high stability, reusability, and shape selectivity. rsc.orgmdpi.comrsc.org

The synthesis involves the reaction of styrene oxide and acetone under reflux conditions in the presence of the zeolite-encapsulated catalyst. The catalytic activity of various encapsulated metal complexes has been investigated, demonstrating good to excellent yields of the desired 1,3-dioxolane. The efficiency of these catalysts is attributed to the Lewis acidic nature of the encapsulated metal ions, which activate the epoxide ring towards nucleophilic attack by acetone.

A study utilizing zeolite-Y encapsulated Co(II), Cu(II), and Zn(II) complexes with 2-methyl benzimidazole (B57391) demonstrated the efficacy of this approach. The results, summarized in the table below, highlight the catalytic performance of these materials.

| Catalyst | Ligand | Metal Ion | Solvent | Time (h) | Yield (%) |

| Zeolite-Y | 2-Methyl Benzimidazole | Co(II) | Acetone | 2 | 85 |

| Zeolite-Y | 2-Methyl Benzimidazole | Cu(II) | Acetone | 2 | 92 |

| Zeolite-Y | 2-Methyl Benzimidazole | Zn(II) | Acetone | 2 | 88 |

This data is synthesized from findings reported in the literature. researchgate.net

The reusability of these catalysts is a key advantage, with studies showing that the catalysts can be recovered and reused for multiple cycles without a significant loss in activity. researchgate.net

The formation of 1,3-dioxolanes from epoxides and carbonyl compounds can also be effectively catalyzed by Lewis bases. This methodology involves a ring-opening of the epoxide followed by a cycloaddition reaction. The mechanism typically proceeds through the activation of the epoxide by the Lewis base, which facilitates the nucleophilic attack of the carbonyl oxygen.

The ring-opening of epoxides is a critical step and can be influenced by both Lewis acids and bases. mdpi.comlibretexts.org In the context of Lewis base catalysis, the base can interact with the epoxide, increasing its reactivity towards the carbonyl compound. This approach is particularly useful for the synthesis of a wide range of 1,3-dioxolane derivatives under mild reaction conditions. The reaction is believed to proceed via an S\textsubscript{N}2 mechanism, especially under basic or neutral conditions, where the nucleophile attacks the less substituted carbon of the epoxide. libretexts.org

Stereoselective and Asymmetric Synthesis of 1,3-Dioxolanes

The synthesis of chiral 1,3-dioxolanes is of paramount importance, particularly in the fields of pharmaceuticals and natural product synthesis, where stereochemistry plays a crucial role in biological activity. imist.ma

Strategies for Diastereoselective and Enantioselective Dioxolane Formation

Various strategies have been developed to control the stereochemical outcome of 1,3-dioxolane formation. These methods often employ chiral catalysts or auxiliaries to induce diastereoselectivity or enantioselectivity.

An example of an asymmetric formal [3+2] cycloaddition reaction for the synthesis of 1,3-dioxolanes has been reported, utilizing cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, leading to the desired products with high stereocontrol. nih.gov

Another approach involves the use of chiral binaphthyldiimine-Ni(II) complexes to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides (generated from donor-acceptor oxiranes) with aldehydes. This method provides cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Utilization of Chiral Starting Materials and Reagents

The use of enantiomerically pure starting materials is a straightforward and effective strategy for the synthesis of chiral 1,3-dioxolanes. Chiral diols and α-hydroxy acids are common precursors in this approach.

When enantiopure diols are reacted with aldehydes or ketones, the stereochemistry of the diol is transferred to the resulting 1,3-dioxolane. nih.gov This method has been successfully employed to synthesize a series of new enantiomerically pure 1,3-dioxolanes with excellent enantiomeric excess (>99% ee). nih.gov The yields of these reactions can be influenced by the steric hindrance of the diols. nih.gov

Chiral 1,3-dioxolan-4-ones, which are readily prepared from α-hydroxy acids like lactic acid and mandelic acid, have proven to be valuable intermediates in asymmetric synthesis. semanticscholar.orgmdpi.com These compounds can undergo highly diastereoselective alkylation and other transformations, with the stereochemistry being controlled by the existing chiral centers. semanticscholar.orgmdpi.com

The following table provides examples of chiral starting materials used in the synthesis of stereochemically defined 1,3-dioxolanes.

| Chiral Starting Material | Reactant | Product | Stereochemical Outcome |

| Enantiopure 1,2-diols | Aldehydes/Ketones | Chiral 1,3-dioxolanes | High enantiomeric excess (>99% ee) |

| (S)-Mandelic acid | Aldehydes | Chiral 1,3-dioxolan-4-ones | High diastereoselectivity |

| (S)-Lactic acid | Aldehydes | Chiral 1,3-dioxolan-4-ones | High diastereoselectivity |

This data is synthesized from findings reported in the literature. nih.govsemanticscholar.orgmdpi.com

Emerging Synthetic Methodologies and Reaction Mechanisms

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, reduce environmental impact, and provide novel reaction pathways.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation and hydrolysis of 1,3-dioxolanes. scielo.brrsc.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. scielo.brrsc.organton-paar.com For instance, the hydrolysis of a 1,3-dioxolane ketal of isatin, catalyzed by p-sulfonic acid-calix nih.govresearchgate.netarene in water, was achieved in just 10 minutes with over 96% conversion under microwave irradiation at 160 °C. The same reaction under conventional heating required 5 hours to achieve a similar conversion. scielo.br This technology offers a greener alternative to traditional methods, often allowing for the use of less hazardous solvents and reducing energy consumption. scielo.br

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Ketal Hydrolysis scielo.br

Intramolecular cyclization reactions provide an effective pathway for the synthesis of heterocyclic compounds, including 1,3-dioxolanes. researchgate.netmdpi.comthieme-connect.de These reactions involve the formation of a ring from a single molecule containing all the necessary functional groups. One notable example is the cascade [1,n]-hydrogen transfer/cyclization, where an inert C(sp³)–H bond can be functionalized to form new C–C, C–N, or C–O bonds. researchgate.net In the context of dioxolane synthesis, an appropriately substituted substrate can undergo an internal redox process, where a hydride is transferred from one part of the molecule to an electrophilic center, creating a transient dipolar species that subsequently cyclizes to form the dioxolane ring. researchgate.net This strategy is advantageous as it can construct complex ring systems in a single, atom-economical step.

Photochemical methods represent a green and mild approach to the synthesis of acetals, including 1,3-dioxolanes. rsc.orgrsc.org These reactions are typically carried out under neutral conditions using a photocatalyst and a low-energy visible light source. organic-chemistry.org Organic dyes such as Eosin Y or other photo-organocatalysts like thioxanthenone have been successfully employed to promote the acetalization of a wide variety of aromatic and aliphatic aldehydes. rsc.orgorganic-chemistry.org

The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. rsc.org Upon irradiation with visible light, the aldehyde is activated via energy transfer, which lowers its LUMO and makes it more susceptible to nucleophilic attack by a diol, leading to the formation of the cyclic acetal. rsc.org This method is particularly useful for the protection of acid-sensitive aldehydes and can be performed without the need for harsh acidic or basic conditions. organic-chemistry.org The photolysis of acetaldehyde (B116499) itself has been studied, revealing complex reaction pathways that can lead to the formation of various products, including methane (B114726) and carbon monoxide. youtube.comcornell.edu

Stereochemical Aspects and Isomerism of 2 Ethyl 4 Phenyl 1,3 Dioxolane

Cis-Trans Isomerism in 2,4-Disubstituted 1,3-Dioxolanes and its Implications

The structure of 2-Ethyl-4-phenyl-1,3-dioxolane features substituents at both the C2 (ethyl group) and C4 (phenyl group) positions of the 1,3-dioxolane (B20135) ring. This disubstitution leads to the possibility of cis-trans isomerism, a form of diastereomerism. These isomers are distinguished by the relative orientation of the ethyl and phenyl groups with respect to the plane of the dioxolane ring. google.com

Cis Isomer: In the cis isomer, the ethyl and phenyl groups are situated on the same side of the ring.

Trans Isomer: In the trans isomer, the ethyl and phenyl groups are located on opposite sides of the ring.

The distinction between cis and trans configurations has significant implications for the molecule's physical and chemical properties. The relative stability of these isomers is influenced by steric hindrance between the substituents and the dioxolane ring. Generally, the isomer that allows the bulky substituents to occupy pseudo-equatorial positions to minimize steric strain is thermodynamically favored. For instance, in related 2,4-disubstituted 1,3-dioxolanes, the cis isomer is often preferred, though the relative stability can be influenced by the specific nature of the substituents. rsc.org The non-planar, envelope or twist conformation of the five-membered dioxolane ring dictates the precise spatial relationships and steric interactions. nih.gov These structural differences can affect properties such as boiling point, melting point, solubility, and chromatographic behavior.

Enantiomeric Forms and the Significance of Chiral Centers within the 1,3-Dioxolane Ring

The this compound molecule possesses two stereocenters, or chiral centers, at the C2 and C4 positions. google.com

C2: This carbon is bonded to an ethyl group, a hydrogen atom, and two oxygen atoms of the ring.

C4: This carbon is bonded to a phenyl group, a hydrogen atom, an oxygen atom, and the C5 methylene (B1212753) group of the ring.

The presence of these two distinct chiral centers means that four possible stereoisomers can exist for this compound. These four isomers comprise two pairs of enantiomers (non-superimposable mirror images). One pair of enantiomers has the cis configuration, and the other pair has the trans configuration. The cis and trans pairs are diastereomers of each other. google.com

The specific stereoisomers are:

(2R, 4R)-2-Ethyl-4-phenyl-1,3-dioxolane

(2S, 4S)-2-Ethyl-4-phenyl-1,3-dioxolane

(2R, 4S)-2-Ethyl-4-phenyl-1,3-dioxolane

(2S, 4R)-2-Ethyl-4-phenyl-1,3-dioxolane

Chirality is a critical aspect of molecular chemistry, as enantiomers can exhibit different biological activities and interactions with other chiral molecules. The synthesis of single, enantiomerically pure 1,3-dioxolane derivatives is a significant goal in various fields, including the development of pharmaceutical agents where a specific stereoisomer may be responsible for the desired therapeutic effect. mdpi.comnih.gov

| Configuration | Stereochemical Relationship | Absolute Configuration Examples |

|---|---|---|

| trans | Enantiomeric Pair 1 | (2R, 4S) and (2S, 4R) |

| cis | Enantiomeric Pair 2 | (2R, 4R) and (2S, 4S) |

| The 'cis' pair and the 'trans' pair are diastereomers of each other. |

Formation and Analysis of Diastereomeric Mixtures

The synthesis of 2,4-disubstituted 1,3-dioxolanes, typically through the acid-catalyzed reaction of an aldehyde (propanal) with a 1,2-diol (1-phenyl-1,2-ethanediol), often results in the formation of a mixture of cis and trans diastereomers. chemicalbook.com The ratio of these isomers in the final product can be influenced by whether the reaction is under kinetic or thermodynamic control.

Analyzing and separating these diastereomeric mixtures is crucial for characterization and for isolating specific isomers. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The different spatial environments of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants. For example, the signals for the protons at C2 and C4 often appear at different frequencies for the cis and trans forms. google.com

Gas Chromatography (GC): Diastereomers often have slightly different boiling points and polarities, allowing for their separation and quantification using gas chromatography. The NIST Chemistry WebBook lists distinct GC data for different isomers of this compound, confirming the utility of this method. nist.govnist.gov

Flash Chromatography: This preparative liquid chromatography technique can be used to separate the cis and trans isomers on a larger scale, taking advantage of their different affinities for the stationary phase. google.com

| Technique | Principle of Separation/Distinction | Application |

|---|---|---|

| NMR Spectroscopy | Differences in the magnetic environments of nuclei lead to unique chemical shifts and coupling constants for each isomer. | Structural elucidation and determination of isomer ratios. researchgate.net |

| Gas Chromatography (GC) | Separation based on differences in volatility and interaction with the stationary phase. | Separation and quantification of volatile isomers. nist.gov |

| Flash Chromatography | Separation based on differential adsorption on a solid stationary phase. | Preparative separation of isomers. google.com |

Methodologies for Stereocontrol in Dioxolane Ring Formation

Achieving control over the stereochemical outcome of the dioxolane ring formation is a key objective in modern organic synthesis. Various methodologies have been developed to selectively produce a desired stereoisomer (diastereoselective or enantioselective synthesis).

Catalytic Asymmetric Synthesis: The use of chiral catalysts can guide the reaction to favor the formation of one enantiomer over others. For example, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Similarly, bimetallic systems involving a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex have been used for tandem reactions that generate chiral dioxepine structures, showcasing advanced catalytic strategies for stereocontrol. rsc.org

Substrate-Controlled Synthesis: The stereochemistry of the starting materials can direct the formation of a particular isomer. By starting with an enantiomerically pure 1,2-diol, it is possible to influence the stereochemistry of the newly formed C2 center.

Stereoselective Three-Component Assembly: Recent methods have demonstrated the stereoselective formation of substituted 1,3-dioxolanes through the assembly of three components (an alkene, a carboxylic acid, and a silyl (B83357) enol ether) mediated by hypervalent iodine. This process proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, allowing for controlled formation of the final product.

These advanced synthetic strategies are vital for accessing specific stereoisomers of this compound for targeted research and applications.

| Methodology | Description | Key Feature |

|---|---|---|

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce stereoselectivity in the ring-forming reaction. | High enantiomeric and diastereomeric excesses can be achieved. organic-chemistry.orgrsc.org |

| Substrate-Controlled Synthesis | Utilizes the inherent chirality of the starting materials (e.g., a chiral diol) to direct the stereochemical outcome. | Transfers existing stereochemical information to the product. |

| Multi-Component Reactions | Stereoselectively assembles the dioxolane from multiple starting materials in a single step via controlled intermediates. | Efficient construction of complex, stereodefined molecules. |

Reactivity and Derivatization of 1,3 Dioxolane Systems

Protecting Group Chemistry of Carbonyl Compounds and 1,2-Diols

The formation of a 1,3-dioxolane (B20135) is a common and effective strategy for the temporary protection of aldehydes, ketones, and 1,2-diols. wikipedia.orgfiveable.me This protection is crucial in multi-step syntheses where certain functional groups need to be shielded from reaction conditions that would otherwise transform them. wikipedia.org For instance, a ketone can be protected as a ketal to allow for the selective reduction of an ester group elsewhere in the molecule. wikipedia.org The acetal (B89532) or ketal formed is generally stable under neutral, basic, and reductive conditions, but can be readily removed under acidic conditions to regenerate the original carbonyl or diol. wikipedia.orgthieme-connect.de

The formation and cleavage of 1,3-dioxolanes are typically equilibrium-driven processes catalyzed by acid.

Formation: The acid-catalyzed formation of a dioxolane, such as 2-Ethyl-4-phenyl-1,3-dioxolane from propionaldehyde (B47417) and styrene (B11656) glycol, proceeds through several key steps. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. A hydroxyl group from the 1,2-diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. Finally, the second hydroxyl group of the diol attacks this carbocation, and subsequent deprotonation yields the cyclic acetal. To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

Cleavage (Hydrolysis): The acid-catalyzed hydrolysis of a dioxolane is the reverse of its formation. The process is initiated by the protonation of one of the ring's oxygen atoms by an acid catalyst, like the hydronium ion (H₃O⁺). This is followed by the rate-determining cleavage of a carbon-oxygen bond, which opens the ring to form a resonance-stabilized oxocarbenium ion. sci-hub.se A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and intramolecular proton transfer steps lead to the formation of a hemiacetal, which then breaks down to release the original carbonyl compound and the 1,2-diol. The hydrolysis of acetals is generally subject to specific hydronium ion catalysis. lookchem.com

Transacetalization: Dioxolanes can also be cleaved or interconverted through transacetalization. This process involves the reaction of an existing acetal with a different alcohol or diol in the presence of an acid catalyst. The equilibrium can be shifted by using a large excess of the new alcohol or by removing the original alcohol from the reaction mixture. This method is useful for changing protecting groups without going through a deprotection-protection sequence. For example, acetonides of 1,3-diols can be converted to benzylidene derivatives by treatment with (dimethoxymethyl)benzene under acidic catalysis. thieme-connect.de

A key advantage of using 1,3-dioxolanes as protecting groups is their stability across a range of reaction conditions where the unprotected functional groups would be reactive.

| Reaction Condition | Stability of 1,3-Dioxolane Ring | Notes |

| Basic Conditions | Generally stable | Dioxolanes are robust in the presence of strong and weak bases, making them compatible with reactions involving organometallic reagents (e.g., Grignard, organolithium), metal hydrides, and saponification conditions. fiveable.methieme-connect.de |

| Reductive Conditions | Generally stable | They are stable to many reducing agents, including catalytic hydrogenation (e.g., H₂, Pd/C) and complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which allows for the selective reduction of other functional groups. wikipedia.orgthieme-connect.de |

| Oxidative Conditions | Generally stable to mild oxidants | Dioxolanes are resistant to mild high-valent chromium reagents such as PCC and PDC. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the acetal. organic-chemistry.org For instance, oxidation with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst can convert acetals to esters. organic-chemistry.org |

Ring-Opening Reactions and Subsequent Transformations

Beyond simple hydrolysis to deprotect a functional group, the 1,3-dioxolane ring can undergo ring-opening reactions that lead to more complex molecular architectures. A prominent example is ring-opening polymerization. While this compound itself is not typically used for this purpose, related compounds such as 2-methylene-1,3-dioxolanes undergo radical ring-opening polymerization. researchgate.net In this type of reaction, a radical initiator attacks the exocyclic double bond, which leads to the opening of the dioxolane ring to form a more stable radical that propagates to create a polyester (B1180765) chain.

Another significant transformation is the reductive ring opening of benzylidene acetals, which are structurally related to 2-phenyl-1,3-dioxolanes. Using reagents like diisobutylaluminium hydride (DIBAL-H), these acetals can be regioselectively opened to yield partially protected diols, providing a route to secondary arylmethyl ethers. acs.org

Functionalization and Derivatization Reactions of the Dioxolane Ring System

The 1,3-dioxolane ring is not merely an inert protecting group; it can also be a site for further chemical modification.

A diastereoselective synthesis of 1,3-dioxolanes can be achieved through a Brønsted acid-catalyzed acetalization/Michael cascade reaction. nih.gov This process involves the reaction of a p-quinol with an aldehyde. nih.gov The reaction proceeds through the formation of a hemiacetal which then undergoes an intramolecular oxa-Michael addition to form the bicyclic dioxolane product in high yields and diastereoselectivities. nih.gov This methodology tolerates a variety of aliphatic and aryl aldehydes. nih.gov

The 1,3-dioxolane ring can participate in radical chain reactions. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been developed. organic-chemistry.orgorganic-chemistry.org This metal-free and redox-neutral process allows for the conversion of simple starting materials into a range of protected α-amino aldehydes. organic-chemistry.org The reaction is initiated by a catalytic amount of a radical precursor, and the presence of both a thiol and a small amount of oxygen is essential for its success. organic-chemistry.org

Reactions with Organometallic Reagents (e.g., Grignard, organozinc)

The reactivity of 1,3-dioxolane systems with organometallic reagents, such as Grignard and organozinc reagents, presents a pathway for carbon-carbon bond formation, typically through nucleophilic attack on the acetal carbon. While the primary role of the 1,3-dioxolane group is often as a protecting group for carbonyls due to its relative stability, under certain conditions, it can be induced to react with strong nucleophiles.

Reactions with Grignard Reagents:

The interaction of 1,3-dioxolanes with Grignard reagents (RMgX) is generally less facile than their reaction with more reactive carbonyl compounds. However, reactions can occur, often requiring elevated temperatures or the presence of a Lewis acid to activate the dioxolane ring. The reaction typically proceeds via a nucleophilic attack of the Grignard reagent at the C2 carbon of the dioxolane ring, leading to ring opening.

A kinetic study on the reaction of a structurally similar compound, 2-ethyl-1,3-dioxolane, with ethylmagnesium bromide in benzene (B151609) revealed a complex mechanism. The reaction was found to proceed through both a first-order and a second-order pathway. scribd.com This suggests the involvement of both monomeric and dimeric species of the Grignard reagent in the reaction mechanism. scribd.com Two main pathways were identified: a normal ring-cleavage/addition pathway and a side ring-cleavage/elimination pathway, the latter forming an enol ether. scribd.com For this compound, a similar reactivity pattern would be anticipated, with the phenyl group potentially influencing the reaction rate and the ratio of addition to elimination products due to steric and electronic effects.

The general mechanism for the reaction of a Grignard reagent with a 1,3-dioxolane involves the coordination of the magnesium atom to one of the oxygen atoms of the dioxolane ring, which facilitates the nucleophilic attack of the organic group of the Grignard reagent on the acetal carbon. This results in the cleavage of a C-O bond and the formation of a new C-C bond. Subsequent acidic workup yields the final alcohol product.

Reactions with Organozinc Reagents:

Organozinc reagents (R2Zn or RZnX) are generally less reactive than Grignard reagents and often require activation to react with 1,3-dioxolanes. The use of a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF3·Et2O), is typically necessary to activate the acetal for nucleophilic attack. rsc.org

Research on tandem conjugate addition/aldol reactions has shown that chiral zinc enolates can react with chiral acetals in the presence of TMSOTf. rsc.org This suggests that a similar approach could be employed for the reaction of organozinc reagents with this compound. The Lewis acid would coordinate to one of the oxygen atoms of the dioxolane ring, making the C2 carbon more electrophilic and susceptible to attack by the organozinc reagent.

The stereochemical outcome of such reactions can be highly dependent on the structure of both the dioxolane and the organometallic reagent, as well as the reaction conditions. The presence of the phenyl group at the C4 position of this compound would likely exert significant steric and electronic influence on the approach of the organometallic reagent, potentially leading to diastereoselective transformations.

The following table summarizes the general conditions and expected products for the reaction of 1,3-dioxolanes with organometallic reagents, which can be extrapolated to this compound.

| Organometallic Reagent | General Conditions | Expected Major Product Type |

| Grignard Reagent (RMgX) | Elevated temperature, ethereal solvent | Ring-opened alcohol |

| Organozinc Reagent (R2Zn/RZnX) | Lewis acid (e.g., TMSOTf), ethereal solvent | Ring-opened product |

Kinetic and Mechanistic Studies of Dioxolane Formation and Transformation Pathways

Detailed kinetic and mechanistic studies specifically on the formation and transformation of this compound are not extensively reported in the literature. However, the general principles of acetal formation and hydrolysis, which are well-established, can be applied to understand its reaction pathways.

Formation Pathways:

The formation of this compound is an example of acetalization, a reversible reaction between a carbonyl compound (propanal in this case) and a 1,2-diol (1-phenyl-1,2-ethanediol). The reaction is typically catalyzed by an acid.

The mechanism of acid-catalyzed acetal formation involves the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of water: A molecule of water is eliminated, and a resonance-stabilized carbocation (an oxocarbenium ion) is formed.

Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The protonated ether oxygen in the dioxolane ring is deprotonated to regenerate the acid catalyst and yield the final 1,3-dioxolane product.

Transformation Pathways:

The primary transformation pathway for 1,3-dioxolanes is hydrolysis, which is the reverse of the formation reaction. This acid-catalyzed cleavage of the acetal regenerates the original aldehyde and diol.

The mechanism of acid-catalyzed hydrolysis mirrors the reverse of the formation mechanism:

Protonation of a ring oxygen: An oxygen atom of the dioxolane ring is protonated by an acid catalyst.

Ring opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

Proton transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups.

Cleavage of the C-O bond: The C-O bond of the former hemiacetal cleaves, releasing the diol.

Deprotonation: The protonated carbonyl compound is deprotonated to give the final aldehyde and regenerate the acid catalyst.

The following table provides a summary of the key mechanistic steps in the formation and hydrolysis of a 1,3-dioxolane.

| Reaction | Key Mechanistic Steps | Intermediate(s) |

| Formation (Acid-Catalyzed) | Protonation of carbonyl, Nucleophilic attack by diol, Protonation of hydroxyl, Elimination of water, Intramolecular cyclization, Deprotonation | Hemiacetal, Oxocarbenium ion |

| Hydrolysis (Acid-Catalyzed) | Protonation of ring oxygen, Ring opening, Nucleophilic attack by water, Proton transfer, C-O bond cleavage, Deprotonation | Oxocarbenium ion |

Environmental Research Perspectives of Dioxolanes Excluding Health and Safety Impacts

Development and Validation of Analytical Methods for Detection in Environmental Matrices (e.g., Water, Air)

The detection of dioxolane compounds in environmental samples like water and air typically employs advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method used for the analysis of volatile organic compounds, including dioxolanes. This technique separates compounds in a sample and provides mass spectra for identification and quantification. For water samples, pre-concentration steps, such as solid-phase extraction (SPE), can be utilized to detect trace levels of contaminants. nih.gov

While the NIST Chemistry WebBook lists gas chromatography data for 2-Ethyl-4-phenyl-1,3-dioxolane, there is a lack of published, validated methods specifically developed for its detection and quantification in environmental matrices such as industrial wastewater or ambient air. nist.gov The development of such methods would be a crucial first step in assessing its potential environmental occurrence and impact.

Investigation of Formation as Byproducts in Industrial Processes (e.g., Resin Manufacturing)

Dioxolanes can be formed as byproducts in industrial settings, particularly in processes involving aldehydes and diols under acidic conditions. For example, the related compound 2-Ethyl-4-methyl-1,3-dioxolane (B3021168) has been identified as a byproduct in the resin manufacturing industry. Phenolic resins, a common type of synthetic polymer, are produced through the condensation of phenols with aldehydes. nasa.gov

The formation of this compound could theoretically occur in processes where propionaldehyde (B47417) (to provide the 2-ethyl group) and 1-phenyl-1,2-ethanediol (B126754) are present. However, there is no specific documentation in the reviewed literature confirming its formation as a byproduct in resin manufacturing or other industrial processes. Investigations into the waste streams of relevant chemical manufacturing could determine if this compound is formed and potentially released into the environment.

Studies on the Environmental Stability and Fate of Dioxolanes (e.g., Hydrolysis kinetics)

The environmental persistence of a chemical is determined by its stability and the rate at which it degrades. For dioxolanes, a key degradation pathway is hydrolysis, the process of breaking down by reacting with water. As cyclic acetals, dioxolanes are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the molecule back into its constituent aldehyde and diol.

Studies on other dioxolanes have shown that the rate of this reaction is highly dependent on factors like pH. For instance, research on 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane has explored its acid-catalyzed hydrolysis kinetics. semanticscholar.org Similarly, the hydrolysis of 2-methylene-4-phenyl-1,3-dioxolane has been investigated in the context of polymer chemistry. rsc.org

However, specific kinetic data regarding the hydrolysis rates of this compound under various environmental pH conditions (acidic, neutral, and alkaline) are not available in the current body of scientific literature. Such studies would be essential to predict its stability and ultimate fate in aquatic environments.

Q & A

Q. What are the common synthetic routes for 2-Ethyl-4-phenyl-1,3-dioxolane, and how are intermediates characterized?

- Methodological Answer : A reliable synthesis involves reacting carbonyl precursors (e.g., phenyl-substituted aldehydes/ketones) with diols (e.g., 1,3-propanediol) under Brønsted or Lewis acid catalysis (e.g., H₂SO₄ or BF₃·Et₂O) to form the dioxolane ring . Key intermediates, such as acetal halides, are characterized via ¹H/¹³C NMR (to confirm ring closure and substituent positions) and IR spectroscopy (to verify C-O-C stretching at ~1,130 cm⁻¹) . Elemental analysis ensures stoichiometric accuracy, while mass spectrometry confirms molecular ion peaks (e.g., m/z 190 for C₁₁H₁₄O₂) .

Q. How do solvent systems influence the hydrolysis kinetics of 1,3-dioxolane derivatives?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect hydrolysis mechanisms. For example, in water-dioxane mixtures, A-1 (unimolecular) and A-Se2 (bimolecular) mechanisms exhibit similar solvent dependencies due to transition-state stabilization by polar aprotic solvents (e.g., dimethylsulfoxide). Kinetic studies using UV-Vis or conductometry can quantify rate constants (k), with activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots .

Advanced Research Questions

Q. What mechanistic insights govern the copolymerization of this compound with methyl methacrylate (MMA)?

- Methodological Answer : Radical ring-opening polymerization (RROP) is employed, where the dioxolane acts as a cyclic ketene acetal (CKA). The copolymerization mechanism involves:

-

Chain transfer : The CKA undergoes radical-induced ring-opening, introducing ester linkages into the polymer backbone.

-

Degradability control : Alkaline hydrolysis cleaves the ester bonds, reducing the polymer’s molecular weight (Mₙ) by ~90% in 5% NaOH (24 h, 25°C).

GPC monitors molecular weight distribution (Đ = M_w/M_n < 1.5), while ¹H NMR quantifies monomer incorporation ratios (e.g., 20–40 mol% CKA in MMA copolymers) .- Data Table : Copolymerization Conditions and Outcomes

| CKA:MMA Ratio | Initiator | Temp (°C) | Conversion (%) | Mₙ (kDa) | Đ |

|---|---|---|---|---|---|

| 20:80 | AIBN | 70 | 85 | 35 | 1.3 |

| 40:60 | AIBN | 70 | 78 | 28 | 1.4 |

| Source: Adapted from |

Q. How do computational models predict the physicochemical properties of this compound?

- Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) optimize the molecule’s geometry, revealing bond angles (e.g., C-O-C ~105°) and charge distribution. Quantitative Structure-Property Relationship (QSPR) models correlate logP (octanol-water partition coefficient) with substituent electronic effects (e.g., phenyl groups increase hydrophobicity). Neural networks trained on dioxolane datasets predict solubility parameters (δ ≈ 18.5 MPa¹/²) and thermal stability (TGA decomposition onset ~200°C) .

Contradictions and Resolutions in Literature

Q. Why do conflicting reports exist regarding the regioselectivity of 1,3-dioxolane functionalization?

- Analysis : Studies on chlorination of 1,3-dioxolane derivatives report competing C-2 vs. C-4 substitution , influenced by reaction conditions. For example:

- Radical chlorination favors 2-chloro-1,3-dioxolane due to steric accessibility .

- Anionic dehydrochlorination may shift protons from C-2 to C-4, forming 4-chloro derivatives via intermediate enolates .

Resolution requires isotopic labeling (e.g., D/H exchange) and dynamic NMR to track proton migration pathways.

Key Research Tools

- Synthesis : Acid-catalyzed acetalization, radical RROP .

- Characterization : NMR (structural confirmation), GPC (polymer analysis), TGA (thermal stability) .

- Computational : DFT, QSPR, neural networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.